molecular formula C15H16O2 B1253218 (5S)-3,4,5-trimethyl-5,6-dihydrobenzo[f][1]benzofuran-9-ol

(5S)-3,4,5-trimethyl-5,6-dihydrobenzo[f][1]benzofuran-9-ol

Cat. No. B1253218
M. Wt: 228.29 g/mol
InChI Key: FODSYHRFMKIVST-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cacalol is a sesquiterpenoid.

Scientific Research Applications

Benzofuran Derivatives in Drug Development

Benzofuran and its derivatives are recognized for their broad spectrum of biological activities, making them significant in drug development. These compounds have shown promise in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory treatments. The structural similarity of benzofurans to other bioactive compounds enhances their potential as pharmacophores in medicinal chemistry, leading to the development of new drugs with improved efficacy and safety profiles (Dawood, 2019).

Natural Sources and Bioactivity

Benzofuran compounds are prevalent in nature and are known for their strong anti-tumor, antibacterial, antioxidative, and antiviral activities. The exploration of benzofurans' natural sources, coupled with their bioactivity, underscores their potential as natural drug lead compounds. Recent discoveries in benzofuran derivatives have opened new avenues for therapeutic drug development, especially for diseases like hepatitis C, showcasing the versatility and potential of these compounds in pharmaceutical research (Miao et al., 2019).

Antimicrobial Properties

Benzofuran derivatives have emerged as a promising scaffold for designing antimicrobial agents. Their unique structural features and diverse biological activities make them attractive candidates in the search for effective antimicrobial therapies. Some benzofuran derivatives, such as psoralen and its analogs, have already been utilized in treating skin diseases like cancer and psoriasis, highlighting the therapeutic versatility of benzofuran-based compounds (Hiremathad et al., 2015).

properties

Product Name

(5S)-3,4,5-trimethyl-5,6-dihydrobenzo[f][1]benzofuran-9-ol

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

(5S)-3,4,5-trimethyl-5,6-dihydrobenzo[f][1]benzofuran-9-ol

InChI

InChI=1S/C15H16O2/c1-8-5-4-6-11-12(8)10(3)13-9(2)7-17-15(13)14(11)16/h4,6-8,16H,5H2,1-3H3/t8-/m0/s1

InChI Key

FODSYHRFMKIVST-QMMMGPOBSA-N

Isomeric SMILES

C[C@H]1CC=CC2=C1C(=C3C(=COC3=C2O)C)C

Canonical SMILES

CC1CC=CC2=C1C(=C3C(=COC3=C2O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S)-3,4,5-trimethyl-5,6-dihydrobenzo[f][1]benzofuran-9-ol
Reactant of Route 2
(5S)-3,4,5-trimethyl-5,6-dihydrobenzo[f][1]benzofuran-9-ol
Reactant of Route 3
(5S)-3,4,5-trimethyl-5,6-dihydrobenzo[f][1]benzofuran-9-ol
Reactant of Route 4
(5S)-3,4,5-trimethyl-5,6-dihydrobenzo[f][1]benzofuran-9-ol
Reactant of Route 5
(5S)-3,4,5-trimethyl-5,6-dihydrobenzo[f][1]benzofuran-9-ol
Reactant of Route 6
(5S)-3,4,5-trimethyl-5,6-dihydrobenzo[f][1]benzofuran-9-ol

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